Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Description
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Properties
IUPAC Name |
propan-2-yl 5-(4-chlorophenyl)-7-methyl-2-methylsulfanyl-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S/c1-9(2)26-18(25)13-10(3)21-16-15(17(24)23-19(22-16)27-4)14(13)11-5-7-12(20)8-6-11/h5-9,14H,1-4H3,(H2,21,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MARVKXOSJMYZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SC)C3=CC=C(C=C3)Cl)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrido[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of substituents such as the 4-chlorophenyl group and methylthio moiety contributes to its unique properties.
Anticancer Activity
Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro studies have shown that certain pyrido[2,3-d]pyrimidine derivatives can inhibit the growth of cancer cell lines such as HepG-2 (liver cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) with IC50 values comparable to or better than doxorubicin, a standard chemotherapeutic agent. Specifically, compounds with a 4-chlorophenyl group at C-5 demonstrated enhanced activity against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the inhibition of key kinases involved in cancer progression, including tyrosine kinases and cyclin-dependent kinases .
Antimicrobial Activity
Pyrido[2,3-d]pyrimidine derivatives have also been evaluated for their antimicrobial properties:
- Studies have reported that these compounds exhibit activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances their efficacy .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Carbonyl Group : The carbonyl at C-2 is crucial for anticancer activity.
- Substituents : The 4-chlorophenyl and methylthio groups play significant roles in enhancing both anticancer and antimicrobial activities .
Case Studies
- Elzahabi et al. (2018) : This study synthesized various pyrido[2,3-d]pyrimidine derivatives and tested their anticancer potential against five different cancer cell lines. The results indicated that certain compounds could inhibit cell proliferation effectively .
- Medicinal Chemistry Review : A comprehensive review highlighted the broad spectrum of activities associated with pyrido[2,3-d]pyrimidines, including antitumor and antimicrobial effects. It emphasized the importance of specific structural features in determining biological efficacy .
Data Table: Biological Activity Summary
Preparation Methods
Hantzsch Condensation Approach
The Hantzsch synthesis, adapted from pyrimidine chemistry, enables one-pot assembly of the bicyclic system. In this method:
- Arylidene acetoacetate intermediate : 4-Chlorobenzaldehyde undergoes Knoevenagel condensation with isopropyl acetoacetate in refluxing ethanol, catalyzed by piperidine, to yield isopropyl 3-(4-chlorobenzylidene)acetoacetate.
- Cyclocondensation : The arylidene acetoacetate reacts with 6-amino-2-methylthiouracil in refluxing isopropanol, facilitated by sodium ethoxide, to form the pyrido[2,3-d]pyrimidine core. The methylthio group is introduced via the thiouracil precursor, while the 7-methyl group originates from the acetoacetate’s methyl substituent.
Reaction Conditions :
Cyclocondensation with Cyanoketene Dithioacetals
An alternative route employs cyanoketene dithioacetals to construct the pyrimidine ring:
- Thiouracil formation : 2-Aminothiophene-3-carbonitrile reacts with methyl isothiocyanate in dimethylformamide (DMF) under microwave irradiation (100°C, 30 min) to yield 2-methylthiouracil.
- Annulation : The thiouracil is condensed with ethyl cyanoacetate and 4-chlorobenzaldehyde in toluene-triethylamine (3:1), heated at 110°C for 6 hours, to form the pyrido[2,3-d]pyrimidine skeleton.
Optimization Data :
- Microwave irradiation reduces reaction time by 40% compared to conventional heating.
- Yield: 65% (microwave) vs. 52% (reflux).
Final Esterification and Purification
The isopropyl ester at position 6 is introduced via two routes:
- Ester interchange : Hydrolysis of the ethyl ester (from Hantzsch synthesis) with sodium hydroxide, followed by treatment with isopropyl alcohol and sulfuric acid (Fischer esterification).
- Direct synthesis : Using isopropyl acetoacetate in the initial Knoevenagel condensation avoids post-synthetic modification.
Purification :
- Column chromatography (silica gel, hexane:ethyl acetate 4:1) removes unreacted intermediates.
- Recrystallization from methanol-water (7:3) yields crystals with >98% purity.
Spectroscopic Characterization
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time (h) | Key Advantage |
|---|---|---|---|
| Hantzsch Condensation | 72 | 8 | One-pot, fewer intermediates |
| Cyanoketene Route | 65 | 6 | Microwave-compatible, faster |
| Post-Cyclization | 78 | 12 | Flexible thiomethylation |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing Isopropyl 5-(4-chlorophenyl)-7-methyl-2-(methylthio)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate, and how do reaction parameters influence yield?
- Methodology : Multi-step syntheses often involve condensation reactions, cyclization, and functional group modifications. For example, pyrido[2,3-d]pyrimidine scaffolds are typically synthesized via cyclocondensation of β-ketoesters with thiourea derivatives under acidic or basic conditions .
- Key Parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C to avoid decomposition), and catalyst selection (e.g., p-toluenesulfonic acid for cyclization). Yield optimization requires monitoring intermediates via TLC or HPLC .
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm regiochemistry of the pyrido-pyrimidine core using - and -NMR, focusing on characteristic shifts for the methylthio group (~δ 2.5 ppm) and the isopropyl ester (~δ 1.2–1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns consistent with the molecular formula (e.g., [M+H] for CHClNOS).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or tautomerism if single crystals are obtainable .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- In Vitro Screening :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase or protease inhibition) with ATP/NADH-coupled systems to quantify IC values. Reference pyrido-pyrimidine analogs showing kinase inhibition .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) to assess antiproliferative effects .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound across studies?
- Root Cause Analysis :
- Purity Discrepancies : Compare HPLC chromatograms (≥95% purity threshold) and assess batch-to-batch variability .
- Assay Conditions : Replicate experiments under standardized conditions (e.g., pH, temperature, cell passage number). Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Structural Analog Interference : Test for off-target effects using selectivity panels (e.g., Eurofins KinaseProfiler™) to rule out cross-reactivity with unrelated enzymes .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Formulation Approaches :
- Co-solvent Systems : Use DMSO/PEG-400 mixtures for intravenous administration.
- Prodrug Design : Modify the isopropyl ester to a more hydrolytically labile group (e.g., tert-butyl) to enhance metabolic stability .
- Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve aqueous solubility and prolong half-life .
Q. How does the methylthio substituent influence the compound’s binding mode in target enzymes?
- Computational & Experimental Analysis :
- Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with catalytic pockets (e.g., ATP-binding sites in kinases). The methylthio group may act as a hydrogen bond acceptor or engage in hydrophobic interactions .
- Site-Directed Mutagenesis : Validate predicted binding residues (e.g., mutation of Ser/Thr residues in kinase active sites) to confirm mechanistic relevance .
Q. What synthetic routes enable selective modification of the 4-chlorophenyl or methylthio groups for SAR studies?
- Functionalization Strategies :
- Electrophilic Aromatic Substitution : Introduce nitro or amino groups at the 4-chlorophenyl ring using HNO/HSO or catalytic hydrogenation .
- Thioether Oxidation : Convert methylthio (-SMe) to sulfoxide (-SO) or sulfone (-SO) groups with mCPBA or Oxone® to assess electronic effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
